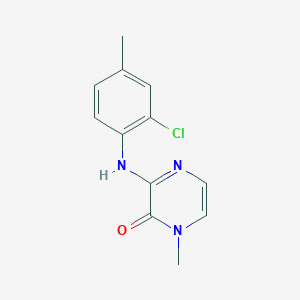

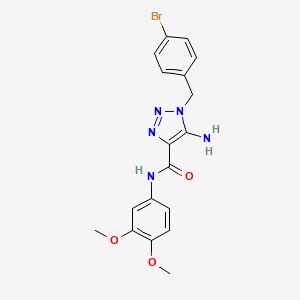

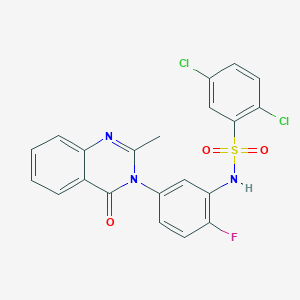

5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

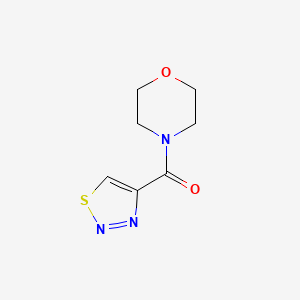

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It’s substituted with an amino group at the 5-position and a carboxamide group at the 4-position. The triazole ring is also substituted with a bromobenzyl group at the 1-position and a dimethoxyphenyl group at the N-position.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate azide with a terminal alkyne in the presence of a copper catalyst, a process known as a click reaction or Huisgen cycloaddition.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, which is a planar, aromatic ring. The electron-donating amino and dimethoxyphenyl groups and the electron-withdrawing carboxamide group would contribute to the electronic properties of the molecule.Chemical Reactions Analysis

As a derivative of 1H-1,2,3-triazole, this compound could potentially undergo a variety of chemical reactions. The presence of the amino group could allow for reactions involving nucleophilic substitution or condensation. The carboxamide group could potentially undergo hydrolysis under acidic or basic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents. The presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point and melting point. The dimethoxyphenyl group could contribute to the compound’s lipophilicity.Scientific Research Applications

Solid-Phase Synthesis of Peptide Amides

A study by Albericio and Bárány (2009) highlights the use of polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This approach facilitates the synthesis of peptide chains and demonstrates its application through the synthesis of specific peptides, showcasing the potential utility of similar compounds in peptide synthesis methodologies Albericio & Bárány, 2009.

Preparation of Triazole-Based Scaffolds

Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition to synthesize 5-amino-1,2,3-triazole-4-carboxylates, aimed at creating triazole-based scaffolds for peptidomimetics or biologically active compounds. This research indicates the compound's role in developing molecules with potential biological activities, including HSP90 inhibitors Ferrini et al., 2015.

Anticancer Evaluation

Bekircan et al. (2008) explored the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity against a panel of cancer cell lines. This study showcases the potential of triazole derivatives in the development of new anticancer agents Bekircan et al., 2008.

Antimicrobial Activities

Research by Bektaş et al. (2007) on new 1,2,4-triazole derivatives demonstrated their antimicrobial activities against various microorganisms, indicating the utility of triazole compounds in developing antimicrobial agents Bektaş et al., 2007.

Synthesis of Triazole-Containing Dipeptides

Kemskiy et al. (2018) reported on the synthesis of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-e][1,4]diazepines, derived from 5-amino-N-(2,2-dimethoxyethyl)-1H-1,2,3-triazole-4-carboxamides. This work contributes to the synthesis of structurally novel dipeptides that could serve as turn inducers in peptides, further emphasizing the versatility of triazole derivatives in synthesizing complex molecules Kemskiy et al., 2018.

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The study of triazole derivatives is a vibrant field in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activity. This particular compound could potentially be studied for its biological activity and could serve as a starting point for the development of new therapeutic agents.

properties

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O3/c1-26-14-8-7-13(9-15(14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLCVJJYRAUGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2570591.png)

![N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2570598.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2570603.png)

![5-[(2-Methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2570604.png)